Artoindonesianin B: A Technical Guide to Its Chemical Structure and Molecular Properties
Artoindonesianin B: A Technical Guide to Its Chemical Structure and Molecular Properties
Introduction
Artoindonesianin B is a significant natural product belonging to the prenylated flavone class of compounds. First isolated from the root of Artocarpus champeden by Hakim et al., it has garnered interest within the scientific community due to its notable biological activity.[1][2] Specifically, Artoindonesianin B has demonstrated cytotoxic effects against murine leukemia (P-388) cells, highlighting its potential as a scaffold for drug development.[1][2] This guide provides a detailed technical overview of its chemical structure and molecular characteristics, synthesized from primary spectroscopic data, for researchers and professionals in natural product chemistry and drug discovery.
Section 1: Molecular Identity and Properties
The fundamental characteristics of Artoindonesianin B are crucial for its identification and application in research. High-resolution mass spectrometry (HRMS) was pivotal in establishing its molecular formula.
Data Presentation: Key Molecular Properties
| Identifier | Value | Source |
| IUPAC Name | Not formally assigned. Described as a diprenylated flavone derivative. | [2] |
| Molecular Formula | C₂₆H₂₈O₈ | [2] |
| Molecular Weight | 468.50 g/mol | Calculated |
| Exact Mass | 468.1784 g/mol ([M+H]⁺ ion at m/z 469.1883) | [2] |
| Natural Source | Root of Artocarpus champeden Spreng. | [1][2] |
| Compound Class | Prenylated Flavone | [1] |
Section 2: Elucidation of the Chemical Structure
The structural architecture of Artoindonesianin B was meticulously pieced together using a suite of advanced spectroscopic techniques. This approach is the cornerstone of natural product characterization, allowing for the unambiguous assignment of complex molecular frameworks without the need for total synthesis or X-ray crystallography in all cases.
The process, as described in the foundational literature, relied on:
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Mass Spectrometry (MS): High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) provided the exact mass, which was instrumental in confirming the molecular formula as C₂₆H₂₈O₈.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR were employed to map the carbon-hydrogen framework. Further analysis using 2D NMR techniques like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) established the connectivity between different parts of the molecule.[1][3]
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Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods confirmed the presence of key functional groups characteristic of a flavone structure, including hydroxyl groups, a conjugated carbonyl group, and benzene rings.[1]
Spectroscopic analysis revealed that Artoindonesianin B is a diprenylated flavonoid. Key structural features identified include a 3-methyl-but-1-enyl group and a methoxyl group. The substitution pattern on the B-ring was determined to be an AMX system, providing critical information on the relative positions of the substituents.[2]
Visualization: Deduced Chemical Structure
The following diagram represents the chemical structure of Artoindonesianin B based on the interpretation of its spectroscopic data.
Caption: 2D structure of Artoindonesianin B based on spectroscopic data.
Section 3: Experimental Workflow for Isolation and Characterization
The discovery of a novel natural product like Artoindonesianin B follows a rigorous, multi-step process. The causality behind this workflow is to progressively increase the purity of the target compound while systematically gathering structural information. This self-validating system ensures that the final structure is consistent with all collected data.
Step-by-Step Methodology
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Extraction:
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The dried and powdered root material of Artocarpus champeden is subjected to exhaustive extraction with an organic solvent, typically methanol or ethyl acetate, to draw out a wide range of secondary metabolites.
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Rationale: This initial step is designed to efficiently transfer small organic molecules from the solid plant matrix into a liquid phase for subsequent processing.
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Solvent Partitioning and Fractionation:
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The crude extract is concentrated and partitioned between immiscible solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and water).
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The resulting fractions are then subjected to column chromatography, often using silica gel as the stationary phase and a gradient of solvents as the mobile phase.
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Rationale: This separates the complex mixture into simpler fractions based on the polarity of the constituent compounds, significantly reducing the complexity for the next stage.
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Purification:
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Fractions showing promising activity or unique profiles (e.g., by thin-layer chromatography) are further purified.
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High-Performance Liquid Chromatography (HPLC), particularly preparative or semi-preparative scale, is the method of choice to isolate the compound to a high degree of purity (>95%).
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Rationale: HPLC provides the high resolution necessary to separate structurally similar compounds, yielding a pure sample essential for accurate spectroscopic analysis.
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Structural Elucidation:
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The pure isolate (Artoindonesianin B) is analyzed using the spectroscopic techniques detailed in Section 2 (HRMS, 1D/2D NMR, IR, UV).
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Rationale: Each technique provides a unique piece of the structural puzzle. HRMS gives the elemental composition, NMR reveals the carbon-hydrogen framework and connectivity, and IR/UV identify key functional groups. The convergence of all data leads to the final structural assignment.
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Visualization: Isolation and Analysis Workflow
Caption: Standardized workflow for natural product isolation and analysis.
Conclusion
Artoindonesianin B stands as a well-characterized diprenylated flavone with established cytotoxic properties. Its molecular formula of C₂₆H₂₈O₈ and its complex structure, determined through a rigorous application of spectroscopic methods, make it a molecule of interest for medicinal chemistry and pharmacology. The methodologies employed in its isolation and characterization represent the gold standard in the field of natural product science, providing a reliable foundation for further investigation into its biological mechanisms and potential therapeutic applications.
References
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Hakim, E. H., Fahriyati, A., Kau, M. S., Achmad, S. A., Makmur, L., Ghisalberti, E. L., & Nomura, T. (1999). Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden. Journal of Natural Products, 62(4), 613–615. [Link]
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ResearchGate. (n.d.). Artoindonesianins Q—T, Four Isoprenylated Flavones from Artocarpus champeden Spreng. (Moraceae). Request PDF. [Link]
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Hakim, E. H., Fahriyati, A., Kau, M. S., Achmad, S. A., Makmur, L., Ghisalberti, E. L., & Nomura, T. (1999). Artoindonesianins A and B, Two New Prenylated Flavones from the Root of Artocarpus champeden. Digilib ITB - Institut Teknologi Bandung. [Link]
